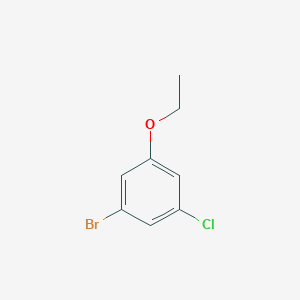
1-Bromo-3-chloro-5-ethoxybenzene
Vue d'ensemble
Description
1-Bromo-3-chloro-5-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 . It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry .
Synthesis Analysis
The synthesis of related compounds involves electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular structure of this compound and its analogs can involve interactions such as C-X…O=C in 4-halotriaroylbenzenes, highlighting the significance of halogen bonding in determining the structure.Chemical Reactions Analysis
The synthesis of 1-bromo-3-chloro-5-iodobenzene was carried out using electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . Chemical properties such as the electrochemical reductive cleavage of carbon-halogen bonds have been analyzed in similar compounds, providing insights into the reactivity and transformation processes .Physical And Chemical Properties Analysis
The physical properties of structurally related compounds have been studied, such as the crystalline phases of 1-Bromo-2,3,5,6-tetramethylbenzene, revealing insights into phase transitions and crystallography . The compound’s chemical behavior, such as reaction with other compounds, can be inferred from studies on similar halogenated benzenes .Applications De Recherche Scientifique
Environmental Chemistry and Toxicology Research on polybrominated and polychlorinated compounds, which share structural similarities with 1-Bromo-3-chloro-5-ethoxybenzene, underscores the environmental persistence and potential toxicological impacts of such chemicals. Studies have examined the occurrence, fate, and biological effects of brominated flame retardants and their transformation products in the environment (Mennear & Lee, 1994), (Zuiderveen, Slootweg, & de Boer, 2020), highlighting the complex environmental dynamics and health implications of such compounds.
Materials Science The synthesis and application of brominated and chlorinated organic compounds are central to the development of new materials, particularly in the realm of flame retardants and polymers. These compounds are crucial in enhancing fire resistance and mechanical properties of materials used in a wide array of industries, from electronics to construction (Birnbaum, Staskal, & Diliberto, 2003), (Zhang, Buekens, & Li, 2016).
Analytical and Synthetic Chemistry Compounds like this compound serve as intermediates in the synthesis of complex organic molecules. Their reactivity and structural attributes make them valuable in constructing pharmacologically active molecules, advanced polymers, and other specialty chemicals. The precise manipulation of halogenated compounds underpins advancements in synthetic methodologies and the creation of novel materials with desired properties (Qiu et al., 2009).
Mécanisme D'action
Mode of Action
The compound could potentially undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile (a molecule that seeks electrons) reacts with the aromatic system, leading to the substitution of a hydrogen atom by the electrophile.
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, if it interacts with enzymes involved in metabolic pathways, it could affect the metabolism of certain substances in the body .
Safety and Hazards
Orientations Futures
Future directions for the study of 1-Bromo-3-chloro-5-ethoxybenzene could involve further exploration of its synthesis, particularly in relation to electrophilic aromatic substitution . Additionally, more research could be conducted into its physical and chemical properties, as well as its safety and hazards .
Analyse Biochimique
Biochemical Properties
1-Bromo-3-chloro-5-ethoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of electron-withdrawing groups like bromine and chlorine. This compound can interact with enzymes that facilitate such reactions, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics, altering their catalytic activity and affecting the metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. This compound can also interfere with cell signaling pathways by modifying the activity of kinases and phosphatases, leading to altered cellular responses. Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that its effects on cellular function can diminish as the compound degrades, leading to reduced enzyme inhibition and altered cellular responses. In both in vitro and in vivo studies, the temporal effects of this compound must be carefully monitored to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways and enzyme activity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interactions with detoxification enzymes and the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites for excretion. This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to changes in the levels of intermediates and overall energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. This compound can also be distributed to various tissues, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. In these compartments, it can interact with enzymes and other biomolecules, affecting their activity and the overall cellular response. For example, its localization in the endoplasmic reticulum may enhance its interactions with cytochrome P450 enzymes, leading to increased metabolic activity .
Propriétés
IUPAC Name |
1-bromo-3-chloro-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEFXVNMBQJMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





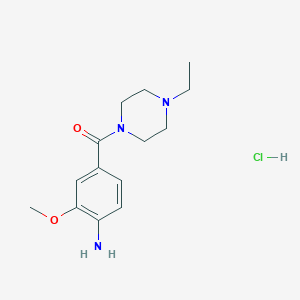
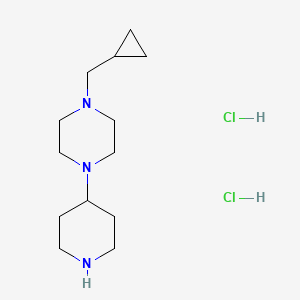

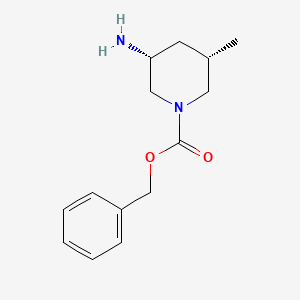
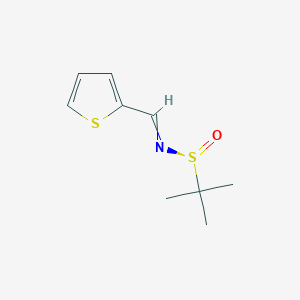
![N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1412735.png)
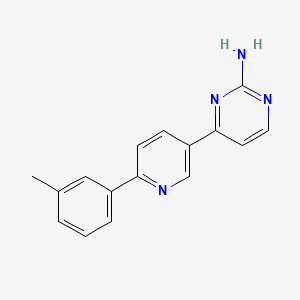
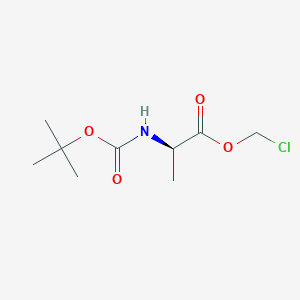
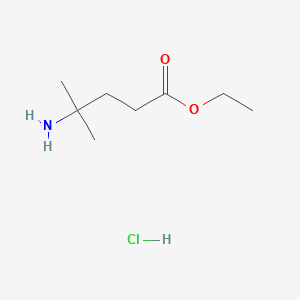
![3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1412744.png)

![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)